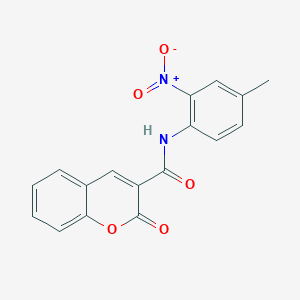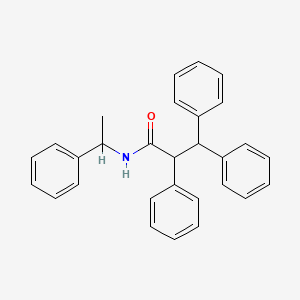
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as MNCC, is a novel organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNCC belongs to the class of coumarin derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising results in various scientific research applications. It is known to possess potent anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. This compound has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been reported to possess antimicrobial activity against various bacterial and fungal strains.
Wirkmechanismus
The exact mechanism of action of N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. This compound has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. This compound also scavenges free radicals and inhibits lipid peroxidation, thereby exhibiting potent antioxidant activity. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal studies, this compound has been reported to reduce inflammation and oxidative stress markers in the blood and tissues. This compound has also been shown to inhibit the growth of tumors and reduce the size of tumors in animal models. Moreover, this compound has been reported to exhibit low toxicity and high bioavailability, making it a potential candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is easy to synthesize, and the yield of the product is high. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Moreover, this compound is expensive, which limits its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research. One of the most promising directions is the development of this compound-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. This compound can also be used as a lead compound for the development of new anticancer drugs. Moreover, this compound can be modified to enhance its biological activities and reduce its toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a novel organic compound that has shown promising results in various scientific research applications. This compound possesses potent anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for drug development. This compound can be synthesized using a multicomponent reaction, and its purity can be confirmed using various spectroscopic techniques. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
N-(4-methyl-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multicomponent reaction between 4-methyl-2-nitrophenyl isocyanate, 4-hydroxy coumarin, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the synthesized this compound can be confirmed using various spectroscopic techniques, such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-13(14(8-10)19(22)23)18-16(20)12-9-11-4-2-3-5-15(11)24-17(12)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYMQHUGMHBYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B4998335.png)
![3-butoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4998338.png)

![N-{2-(2-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4998363.png)


![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B4998386.png)
![4-methyl-7-(methylthio)-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4998392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4998399.png)
![N-[5-(N,N-dimethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-3,4,5-trimethoxybenzamide hydrochloride hydrate](/img/structure/B4998409.png)
![8,8-dimethyl-10-[(2-pyridinylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4998415.png)
![11-(2-fluorophenyl)-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998427.png)
![ethyl 2-({[5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4998428.png)
![N-[(3S)-2-oxo-3-azepanyl]-5-phenoxy-2-furamide](/img/structure/B4998434.png)